Isomenthol

Description

Overview of Monoterpene Alcohol Stereoisomers within Academic Contexts

Monoterpene alcohols are a class of organic compounds with a 10-carbon skeleton derived from two isoprene (B109036) units, containing at least one hydroxyl group. These compounds are prevalent in the essential oils of numerous plants and exhibit a wide range of biological activities and applications. mdpi.commmsl.czfrontiersin.org The presence of chiral centers in many monoterpene alcohols leads to the existence of multiple stereoisomers, including enantiomers and diastereomers. researchgate.netconicet.gov.ar Academic research in this area focuses on the synthesis, separation, characterization, and study of the distinct properties of these stereoisomers. Understanding the stereochemistry is crucial because the biological activity, physical properties like odor and melting point, and chemical reactivity of stereoisomers can differ significantly. researchgate.netconicet.gov.ar For instance, studies have shown that the stereochemistry of monoterpenoids can profoundly influence their bioactivity, such as antimicrobial or antifungal properties. researchgate.netbg.ac.rs

Isomenthol’s Position within the Menthol (B31143) Diastereomeric Series Research

Menthol, a cyclic monoterpene alcohol, possesses three chiral centers, resulting in a total of eight possible stereoisomers, which form four pairs of enantiomers. mdpi.comconicet.gov.ar These stereoisomeric forms include menthol, neomenthol (B8682525), This compound (B1236540), and neothis compound (B150136), each existing as a pair of enantiomers ((+)- and (-)- forms). mdpi.comconicet.gov.arthegoodscentscompany.com this compound is a diastereomer of menthol, meaning it has the same molecular formula and connectivity but differs in the spatial arrangement of atoms and is not a mirror image of menthol. ontosight.aiconicet.gov.arsmolecule.com Research into the menthol diastereomeric series investigates the relative stability, conformational preferences, and distinct properties of each isomer. conicet.gov.armpg.deresearchgate.net this compound's position within this series is defined by its specific configuration at the chiral centers, which differs from that of menthol and the other diastereomers. conicet.gov.ar

Foundational Research on this compound's Structure and Stereochemical Relationships

Foundational research on this compound has focused on elucidating its molecular structure, determining its stereochemical configuration, and understanding its relationship to other menthol isomers. Early studies utilized techniques such as gas electron diffraction and spectroscopic methods to determine the structural parameters and conformational preferences of this compound. researchgate.net These studies revealed that while menthol predominantly exists in a single conformation with equatorial substituents, this compound can exist as a mixture of conformers in the gas phase, with varying abundances of equatorial and axial orientations for its substituents. researchgate.net

Research has also explored the synthesis and separation of this compound from mixtures of menthol stereoisomers, which are often obtained from natural sources or through hydrogenation reactions of precursors like thymol (B1683141). google.com The close boiling points of this compound and menthol, for example, highlight the challenges in their separation and the importance of stereochemistry in industrial processes. google.com Further foundational work has investigated the biological activities of different menthol stereoisomers, including this compound, demonstrating that their effects can vary depending on their specific stereochemical arrangement. conicet.gov.ar Studies on enzymatic reactions involved in the biosynthesis of menthol and its isomers have also provided insights into how enzyme stereoselectivity dictates the formation of specific stereoisomers like this compound. frontiersin.orgresearchgate.net

Data Table: Properties of Selected Menthol Stereoisomers

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID | Melting Point (°C) | Boiling Point (°C) |

| This compound | C₁₀H₂₀O | 156.27 | 19244, 6432468, 45056 | 45-52 ontosight.ai, 42.5 cas.org | 218.6 cas.org, 219 cas.org |

| Menthol | C₁₀H₂₀O | 156.27 | 1102 | 35-37 | 216 |

| Neomenthol | C₁₀H₂₀O | 156.27 | 15397 | 51 | 212 |

| Neothis compound | C₁₀H₂₀O | 156.27 | 74613 | 33 | 210 |

Note: Melting and boiling points can vary slightly depending on the specific isomer and purity.

Detailed research findings on this compound's structure and stereochemistry have utilized computational chemistry methods, such as Density Functional Theory (DFT) calculations, to complement experimental data from techniques like gas electron diffraction and NMR spectroscopy. mpg.deresearchgate.netresearchgate.net These studies have provided a deeper understanding of the conformational landscape of this compound and the energy differences between its various conformers. mpg.deresearchgate.net The analysis of coupling constants in NMR spectra, for example, has provided experimental evidence supporting the conformational analysis of this compound, indicating substantial conformational averaging of its isopropyl rotamers. mpg.de

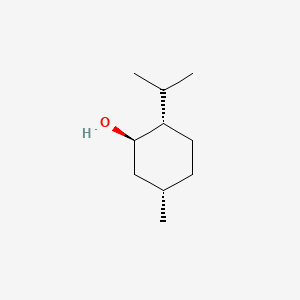

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOLISFMXDJSKH-LPEHRKFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H]([C@@H](C1)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40895816, DTXSID80883999 | |

| Record name | (-)-Isomenthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Isomenthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Solid/cool minty aroma | |

| Record name | (±)-Isomenthol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0303820 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | dl-Isomenthol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2267/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble, Sparingly soluble (in ethanol) | |

| Record name | dl-Isomenthol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2267/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3623-52-7, 20752-33-4, 490-99-3 | |

| Record name | Isomenthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3623-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+-)-Isomenthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003623527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Isomenthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020752334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2S,5S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (-)-Isomenthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Isomenthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isomenthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.021 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-isomenthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOMENTHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3I568EO1X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOMENTHOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y73A3UB774 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations of Isomenthol

Total Synthesis Approaches to Isomenthol (B1236540) and its Stereoisomers

Total synthesis of this compound and its related menthol (B31143) isomers often involves building the cyclohexane (B81311) ring structure with precise control over the stereochemistry at the three chiral centers. Common starting materials for the synthesis of menthol isomers, including this compound, include m-cresol, citral, and myrcene, as well as menthone and other terpenes. researchgate.net

Stereoselective and Enantioselective Synthesis Strategies

Stereoselective synthesis aims to preferentially form one stereoisomer over others, while enantioselective synthesis specifically targets the production of one enantiomer in excess. ethz.ch For menthol isomers, asymmetric synthesis methods have been developed to produce specific enantiomers with high purity, such as the asymmetric synthesis of (-)-menthol. nih.gov

One approach involves the hydrogenation of thymol (B1683141), which yields a mixture of menthol stereoisomers, including this compound. smolecule.comacs.org Subsequent separation techniques are then required to isolate the desired isomer. Another method is the epimerization of other menthol stereoisomers, such as neomenthol (B8682525), under specific catalytic conditions to produce this compound. smolecule.com

Enzymatic methods have also been explored for the stereoselective separation of menthol isomers. For instance, lipases from Candida rugosa have shown selectivity towards the hydrolysis of (-)-menthyl and (-)-isomenthyl esters. google.comgoogle.com While this can enrich mixtures in certain isomers, achieving high purity of a single isomer like (-)-menthol from a mixture containing (-)-isomenthol can be challenging due to overlapping enzyme activity. google.comgoogle.com

Role of Catalysis in this compound Synthetic Pathways

Catalysis plays a crucial role in the synthesis of this compound and its stereoisomers, influencing reaction rates, selectivity, and the stereochemical outcome. google.com Hydrogenation reactions, often catalyzed by supported platinum-group metals, copper chromite, or supported nickel catalysts, are key steps in converting cyclic or acyclic precursors into menthol isomers. d-nb.inforesearchgate.net

For example, the hydrogenation of thymol using catalysts like Ru/Al₂O₃ can produce a mixture of menthol isomers. d-nb.inforsc.org The choice of catalyst and reaction conditions (temperature, solvent, pressure) significantly impacts the ratio of isomers obtained. d-nb.info Studies have shown that different catalysts and solvents can lead to varying selectivities towards neothis compound (B150136) and this compound during thymol hydrogenation. d-nb.info

Another synthetic route involves the hydrogenation of menthone or isomenthone (B49636). smolecule.comresearchgate.net Hydrogenation of (-)-menthone (B42992) primarily yields (-)-menthol and (+)-neomenthol, while hydrogenation of (+)-isomenthone produces (+)-neothis compound and (-)-isomenthol. researchgate.net Nickel-based catalysts have been tested for the hydrogenation of menthone/isomenthone mixtures to produce menthol isomers. researchgate.net

Asymmetric catalysis is particularly important for achieving enantioselective synthesis. Chiral catalysts, such as highly fluorinated imino-imidodiphosphates, have been developed to catalyze the cyclization of precursors like neral (B7780846) to produce enantioenriched intermediates that can be subsequently converted to menthol isomers, including (-)-isomenthol. researchgate.netnih.gov

This compound as a Precursor and Intermediate in Organic Synthesis

This compound serves as a valuable precursor and intermediate in the synthesis of other organic molecules, particularly those requiring a chiral building block. ontosight.ai Its defined stereochemistry makes it useful for introducing chirality into target molecules.

Derivatization Strategies for Synthetic Applications

This compound can undergo various derivatization reactions typical of alcohols, such as esterification and oxidation. smolecule.comsmolecule.com These transformations allow for the modification of its structure and the introduction of new functional groups for diverse synthetic applications.

Esterification of this compound with various acids yields isomenthyl esters, which can be useful intermediates or final products, for example, in flavoring and fragrance applications. smolecule.com The selective hydrolysis of such esters, often catalyzed by enzymes, is also employed in the separation of menthol stereoisomers. google.comgoogle.com

Oxidation of this compound can lead to the formation of corresponding ketones, such as isomenthone, which can then undergo further chemical transformations. smolecule.com

Utilization of this compound as a Chiral Auxiliary in Asymmetric Reactions

Chiral auxiliaries are enantiopure compounds temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uk this compound, with its defined stereochemistry, can be utilized as a chiral auxiliary in asymmetric synthesis. lookchem.com

By forming a covalent bond with a prochiral substrate, the chiral auxiliary creates a diastereomeric intermediate. york.ac.uk Reactions carried out on this intermediate proceed diastereoselectively due to the influence of the auxiliary's stereochemistry. york.ac.uk After the new stereocenter(s) are formed with the desired configuration, the chiral auxiliary can be cleaved and ideally recovered for reuse. wikipedia.orgyork.ac.uk

While 8-phenylmenthol is a known menthol-derived chiral auxiliary used in asymmetric reactions like Diels-Alder cycloadditions and alkylations, this compound itself or derivatives of this compound can potentially serve a similar purpose. wikipedia.orgresearchgate.net The derivatization of this compound to form compounds like (+)-chloromethyl isomenthyl ether highlights its potential for use in reactions requiring a chiral leaving group or for introducing an isomenthyl moiety into other molecules with stereochemical control.

Chemical Reactivity and Reaction Mechanisms of this compound

This compound exhibits chemical reactivity characteristic of secondary alcohols and cyclic hydrocarbons with alkyl substituents. Its reactions are influenced by the presence of the hydroxyl group and the relatively rigid cyclohexane ring structure, as well as the stereochemical orientation of its substituents.

Typical reactions of this compound include oxidation, esterification, and dehydration. smolecule.comsmolecule.com Oxidation converts the secondary alcohol to a ketone (isomenthone). smolecule.com Esterification with carboxylic acids or their derivatives yields isomenthyl esters. smolecule.com Dehydration under acidic conditions can lead to the formation of menthene derivatives. smolecule.com

The reactivity of menthol isomers, including this compound, can differ based on their stereochemistry. For instance, the rates of acylation of menthol isomers follow a specific order: menthol > this compound > neothis compound > neomenthol. ias.ac.in This difference in reactivity can be attributed to steric and electronic effects influenced by the conformation of the molecule and the orientation of the hydroxyl group. ias.ac.in

Studies on the atmospheric degradation of menthol initiated by hydroxyl radicals provide insights into the reaction mechanisms involving the C-H bonds. researchgate.netresearchgate.net While these studies primarily focus on menthol, similar hydrogen abstraction mechanisms are relevant to this compound due to its similar structural features. The abstraction of a hydrogen atom from the isopropyl group is often found to be energetically favorable. researchgate.net

Understanding the reaction mechanisms and kinetics is crucial for optimizing synthetic routes and predicting the behavior of this compound in various chemical environments. numberanalytics.com Factors such as temperature, pressure, and solvent can significantly influence reaction pathways and rates. numberanalytics.com

Epimerization Reactions of this compound

Epimerization, the process of converting one epimer into another, is a crucial transformation for interconverting menthol diastereomers. This compound can undergo epimerization at its stereogenic centers, leading to the formation of menthol, neomenthol, and neothis compound. This process is particularly relevant in the context of synthesizing the more commercially valuable (−)-menthol.

Mechanistic Studies of Epimerization (e.g., Photoredox-Mediated)

Mechanistic investigations into this compound epimerization reveal various pathways, including those mediated by photoredox catalysis. Photoredox catalysis utilizes visible light to drive chemical reactions, often through single-electron transfer processes, generating reactive intermediates such as radicals nih.govsigmaaldrich.com.

One proposed mechanism for epimerization, including that of this compound, proceeds via thermodynamic equilibration involving an H-atom abstractor and the tertiary methine stereocenter mit.edu. In photoredox-mediated epimerization, an H-atom abstractor, such as a quinuclidinium radical cation, can abstract a hydrogen atom from a stereocenter, generating a radical intermediate mit.edunsf.gov. Subsequent H-atom donation from a suitable donor can then lead to the inverted stereochemistry, resulting in epimerization mit.edunsf.gov.

Studies on isomenthyl acetate (B1210297) epimerization using tetrabutylammonium (B224687) decatungstate (TBADT) as an H-atom abstractor and diaryl disulfide as an H-atom donor have shown promising results mit.edu. The mechanism is proposed to involve H-atom abstraction from the C3 stereocenter, generating a secondary alcohol radical mit.edunsf.gov. H-atom donation then proceeds, potentially favoring axial delivery to yield the inverted alcohol nsf.gov.

Catalytic Epimerization Processes and Kinetic Investigations

Catalytic epimerization of this compound is a key step in industrial processes for menthol production, such as the Symrise process (formerly Haarmann & Reimer process) researchgate.net. This heterogeneously catalyzed reaction typically occurs at elevated temperatures and hydrogen pressure, often utilizing catalysts like supported nickel or copper chromite researchgate.nettandfonline.com.

Kinetic studies of the heterogeneously catalyzed epimerization of this compound and neomenthol have been conducted to develop reaction models for industrial conditions researchgate.net. These studies investigate reaction rates, stereoselectivity, and the influence of parameters such as temperature, hydrogen pressure, and solvent researchgate.net. For instance, the epimerization of this compound with a copper chromite catalyst has been investigated, showing the composition of products and menthol isomers over time at different temperatures and hydrogen pressures tandfonline.com.

| Catalyst | Temperature (°C) | H₂ Pressure (MPa) | Equilibrium Menthol (%) | Equilibrium Neomenthol (%) | Equilibrium this compound (%) |

| Copper Chromite | 185-200 | 20 | ~56-57 | ~29-31 | ~13-13.6 |

| Raney Nickel | 200-250 | - | 57.1 | 29.3 | 13.6 |

Table 1: Equilibrium Composition of Menthol Isomers under Catalytic Epimerization Conditions tandfonline.com

These investigations are crucial for optimizing reaction conditions to maximize the yield of desired isomers and understand the factors influencing stereoselectivity researchgate.net.

Role of Transient Intermediates in Epimerization

Transient intermediates play a significant role in the mechanism of this compound epimerization. As discussed in the mechanistic studies, radical intermediates formed by hydrogen atom abstraction are key to facilitating the stereochemical inversion mit.edunsf.gov.

In photoredox-mediated epimerization, the formation of a radical at the stereogenic center allows for the loss of the original stereochemistry at that site mit.edunsf.gov. The subsequent step, hydrogen atom donation, then dictates the new stereochemical outcome mit.edunsf.gov. The selectivity of this H-atom donation step is crucial for controlling the product distribution mit.edu.

Furthermore, in some catalytic epimerization processes, the enolization of intermediate ketones (menthone/isomenthone) formed under the reaction conditions might be important for the isomerization mechanism tandfonline.comd-nb.info. These enol intermediates can also be considered transient species that contribute to the epimerization process.

Stereochemical Course of Reactions Involving this compound (e.g., Oxidation, Elimination)

The stereochemistry of this compound significantly influences the outcome of various chemical transformations, such as oxidation and elimination reactions.

In oxidation reactions, the stereochemical orientation of the hydroxyl group in cyclic alcohols like this compound affects the reaction rate and potential products. For instance, the rate of oxidation of isomeric menthols is known to follow a specific order, with isomers having an axially oriented hydroxyl group generally reacting faster than those with an equatorially oriented hydroxyl group ias.ac.in. This compound is believed to have an equatorially oriented hydroxyl group in its more stable conformer, which influences its reactivity compared to isomers like neomenthol where the hydroxyl group is axial ias.ac.inresearchgate.net. Oxidation of this compound yields isomenthone smolecule.com.

Elimination reactions involving this compound derivatives can also exhibit stereochemical preferences. E1 and E2 elimination mechanisms have distinct stereochemical requirements lumenlearning.comlibretexts.orgtib.eu. E2 reactions, for example, typically require an anti-periplanar arrangement of the leaving group and the β-hydrogen tib.eu. The specific stereochemistry of this compound derivatives will dictate which β-hydrogens are appropriately oriented for elimination under E2 conditions, influencing the regiochemistry and stereochemistry of the resulting alkene product lumenlearning.comlibretexts.org. While E1 reactions are generally not stereospecific due to the carbocation intermediate, the stereochemistry of the starting material can still influence the product distribution through conformational preferences of the carbocation lumenlearning.comlibretexts.org.

Interconversion Dynamics Between this compound and Other Menthol Diastereomers

This compound exists in a dynamic equilibrium with other menthol diastereomers, namely menthol, neomenthol, and neothis compound, under specific conditions, particularly during epimerization processes researchgate.nettandfonline.com. These four compounds represent the four diastereomeric pairs of menthol, each with distinct stereochemical configurations at the three chiral centers researchgate.netrsc.orgnih.gov.

The interconversion dynamics are governed by the relative thermodynamic stabilities of the isomers and the kinetic barriers between them mit.edutandfonline.com. Menthol is generally the most thermodynamically stable isomer, with this compound and neomenthol being less stable researchgate.nettandfonline.com. The equilibrium composition of the menthol isomers under catalytic epimerization conditions reflects these relative stabilities researchgate.nettandfonline.com. For example, equilibrium mixtures typically contain a higher percentage of menthol compared to this compound and neomenthol researchgate.nettandfonline.com.

The interconversion can be catalyzed by various reagents and conditions, including hydrogenation catalysts and alcoholates tandfonline.com. The process allows for the transformation of less desired isomers like this compound into the more valuable menthol, which is a key aspect of industrial menthol synthesis and purification researchgate.netoecd.org. The efficiency and selectivity of this interconversion are critical for optimizing synthetic routes and minimizing waste researchgate.net.

The dynamic nature of this interconversion is also being explored in novel synthetic strategies, such as dynamic epimerization, which aims to selectively generate less stable isomers by transiently altering the relative stabilities of diastereomers organic-chemistry.orgprinceton.edunih.gov. This approach, often mediated by photocatalysis and additives like boronic acids, highlights the ongoing research into controlling the interconversion dynamics for targeted synthesis organic-chemistry.orgprinceton.edunih.gov.

Advanced Analytical and Spectroscopic Characterization of Isomenthol in Research

Conformational Analysis of Isomenthol (B1236540) Diastereomers

Conformational analysis investigates the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. For cyclic molecules like this compound, this primarily involves the analysis of cyclohexane (B81311) ring conformations, typically chair forms, and the orientation of substituents (axial or equatorial). ias.ac.in

Gas-Phase Conformational Studies (e.g., Gas Electron Diffraction, Microwave Spectroscopy)

Gas-phase studies provide insights into the intrinsic conformational preferences of isolated molecules, free from solvent effects. Gas Electron Diffraction (GED) and Microwave Spectroscopy are powerful techniques for this purpose.

Studies utilizing gas electron diffraction augmented by theoretical calculations have shown that this compound exists as a mixture of two stable conformers in the gas phase. researchgate.netfigshare.com One conformer features both the isopropyl and hydroxyl groups in equatorial positions, while the other has these groups in axial positions. researchgate.netfigshare.com The equatorial-equatorial conformer is reported to be more abundant, with an approximate abundance of 63 ± 30% at 298 K, compared to 37% for the axial-axial conformer. researchgate.netfigshare.commpg.de

Broadband Fourier-transform microwave spectroscopy has also been employed to investigate the conformational landscape of related monoterpenoids, including isomenthone (B49636) (a ketone analog). frontiersin.orgnih.govresearchgate.net While studies have focused on menthol (B31143) and isomenthone, these microwave techniques are applicable to analyzing the rotational spectra of molecules in the gas phase, providing information about their structures and conformational space under cold conditions. frontiersin.orgnih.govresearchgate.net

Solution-Phase Conformational Studies (e.g., Nuclear Magnetic Resonance Spectroscopy)

Solution-phase conformational analysis, often employing Nuclear Magnetic Resonance (NMR) spectroscopy, reveals the conformational behavior of molecules in the presence of a solvent, which can influence conformational equilibria.

¹H and ¹³C NMR spectra of this compound in various solvents, such as carbon disulfide and dimethyl sulfoxide, demonstrate its conformational mobility involving interconversion between chair forms. rsc.org The conformer with the hydroxyl and isopropyl groups in equatorial positions is typically the major component in solution. rsc.org However, the specific ratio of conformers can be solvent-dependent. mpg.de NMR coupling constants, particularly ³JHH and ³JOH, provide valuable data for determining dihedral angles and assessing conformer populations in solution. mpg.deresearchgate.netmpg.de For this compound, ³JHH measurements indicate conformational averaging of the isopropyl group rotamer in solution. researchgate.netmpg.de

Determination of Conformational Preferences and Energy Landscapes

Determining conformational preferences involves identifying the most stable conformers and their relative populations under specific conditions. Energy landscapes, often explored through computational methods like Density Functional Theory (DFT), map the potential energy of a molecule as a function of its conformational coordinates. researchgate.netresearchgate.netstanford.edu

Computational studies, often combined with experimental data from techniques like GED and NMR, are used to model the conformational space and energy landscape of this compound. researchgate.netmpg.deresearchgate.netresearchgate.net These calculations help predict the relative energies of different conformers and the barriers to interconversion. researchgate.netstanford.edu For this compound, calculations support the experimental observation of two stable chair conformers in the gas phase with comparable energies. researchgate.netmpg.deresearchgate.net In solution, the equilibrium between chair forms is influenced by solvent interactions. rsc.orgmpg.de

Below is a table summarizing some reported conformational data for this compound:

| Phase | Technique(s) | Major Conformer (Isopropyl, Hydroxyl) | Minor Conformer (Isopropyl, Hydroxyl) | Abundance of Major Conformer (%) | Notes | Source |

| Gas | GED + Calculations | Equatorial, Equatorial | Axial, Axial | 63 ± 30 | At 298 K | researchgate.netfigshare.com |

| Solution | NMR | Equatorial, Equatorial | Methyl Equatorial, others Axial | Major component | Observed in CS₂ and DMSO solutions | rsc.org |

| Solution | NMR + DFT Calculations | Equatorial, Equatorial | Axial, Axial | ~55 ± 8 (in CDCl₃) | Based on ¹³C chemical shifts and empirical rules | mpg.de |

Spectroscopic Techniques for this compound Structural Elucidation and Mechanistic Insights

Spectroscopic techniques are indispensable tools for determining the structure of this compound and gaining insights into its behavior and reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a primary technique for the structural elucidation of organic molecules, including this compound. ias.ac.inuoa.gr It provides detailed information about the connectivity of atoms and their local electronic environments.

Advanced 1D and 2D NMR for Connectivity and Stereochemistry

Advanced NMR techniques, including both 1D and 2D experiments, are crucial for fully characterizing the structure and stereochemistry of this compound.

1D NMR spectra (¹H and ¹³C NMR) provide fundamental information about the types of protons and carbons present and their chemical shifts, which are indicative of their electronic environment. tandfonline.comrsc.org The splitting patterns in ¹H NMR spectra, governed by coupling constants, reveal the connectivity of adjacent protons. researchgate.netmpg.dersc.org

2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Correlation (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide correlations between nuclei, allowing for the complete mapping of the molecular connectivity and assisting in the assignment of signals in complex spectra. rsc.orglongdom.org COSY experiments reveal couplings between vicinal protons, establishing proton-proton connectivity. rsc.orglongdom.org HSQC correlates protons with the carbons to which they are directly attached. rsc.org HMBC reveals correlations between protons and carbons separated by two or three bonds, providing information about longer-range connectivity and quaternary carbons. rsc.org

These advanced NMR methods are particularly valuable for determining the relative stereochemistry of chiral centers in molecules like this compound by analyzing coupling constants and NOE (Nuclear Overhauser Effect) correlations, which provide information about spatial proximity between nuclei. mpg.deanokaramsey.edu While challenging due to conformational flexibility, NMR data, often combined with computational studies, can help differentiate between diastereomers and assign their configurations. ias.ac.inmpg.deresearchgate.netmpg.de

J-Coupling Analysis for Dihedral Angle Information

J-coupling constants, specifically vicinal coupling constants (³J), in ¹H NMR spectra provide valuable information about the dihedral angles between coupled protons. beilstein-journals.orgchemistryconnected.com The Karplus equation describes the relationship between the ³J value and the dihedral angle (Φ), indicating that coupling is maximal at dihedral angles of 0° and 180° and minimal at 90°. beilstein-journals.orgchemistryconnected.com For this compound, analysis of ³JHH coupling constants can help in determining the preferred conformation of the cyclohexane ring and the orientation of substituents. Studies on menthol diastereomers, including this compound, have utilized ³JHH measurements to investigate isopropyl group rotamers and conformational averaging. researchgate.netmpg.de While ³JHH measurements for this compound can indicate conformational averaging, they may impede the precise determination of a single dominant isopropyl group rotamer. researchgate.net

Chemical Shift Analysis and Conformational Averaging Studies

NMR chemical shifts are highly sensitive to the local electronic environment of atomic nuclei and can provide insights into molecular conformation and the effects of conformational averaging. csic.es In the case of this compound, analysis of ¹H and ¹³C NMR chemical shifts can help differentiate it from other menthol isomers. tandfonline.com Computational studies, such as Density Functional Theory (DFT) calculations, are often used in conjunction with experimental NMR data to aid in the assignment of chemical shifts and to explore the conformational landscape. researchgate.netmpg.de Correlations between experimental and calculated ¹³C chemical shifts for this compound and its diastereomers have been used to address identification problems and study conformational preferences. researchgate.net For this compound, correlations and ³JHH measurements suggest conformational averaging, making the determination of a single dominant isopropyl group rotamer challenging. researchgate.net

Mass Spectrometry for Fragmentation Pattern Analysis in Mechanistic Studies

Mass spectrometry (MS) is a technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. rsc.org Electron ionization (EI-MS) is commonly used for volatile compounds like this compound, producing characteristic fragment ions through electron impact. Analyzing the fragmentation pattern can aid in the structural identification of this compound and provide insights into its chemical stability and potential degradation pathways. proquest.comresearchgate.net While general studies on the fragmentation of menthol and related compounds by MS exist, specific detailed mechanistic studies focusing solely on the fragmentation of this compound in research contexts would involve analyzing the unique ions produced and proposing fragmentation pathways based on the molecule's structure. researchgate.netupenn.edu Mass spectrometry, particularly when coupled with chromatographic methods, is also used for the detection and quantification of menthol isomers. oup.com

Chromatographic Methods in Isomer Separation and Advanced Purity Assessment for Research

Chromatographic methods are essential for the separation of this compound from other menthol isomers and for assessing its purity in research samples. Due to the close structural similarity of menthol isomers, achieving baseline separation often requires optimized chromatographic conditions and specialized stationary phases.

Gas Chromatography (GC) is a widely used technique for the separation of volatile compounds like this compound. uonbi.ac.kenih.gov Capillary columns with specific stationary phases, including chiral columns, are employed to achieve the separation of menthol diastereomers and enantiomers. oup.comcoresta.orgoup.com GC coupled with mass spectrometry (GC-MS) provides both separation and structural information, allowing for the identification and quantification of individual isomers, even at low concentrations. oup.comcoresta.org This is particularly valuable for assessing the isomeric purity of this compound samples. Methods using tandem chiral capillary columns have been developed to achieve the separation of all eight menthol optical isomers. coresta.org

High-Performance Liquid Chromatography (HPLC) is another powerful chromatographic technique used for the separation and analysis of menthol isomers. tandfonline.comtandfonline.comresearchgate.net While UV detection can be challenging due to the lack of a strong chromophore in menthol isomers, refractive index detectors or derivatization strategies can be employed. researchgate.netnih.gov Normal-phase HPLC has been used for the separation of the four main menthol isomers. tandfonline.comtandfonline.com HPLC methods have been developed and validated for the quantitative analysis of menthol enantiomers, often involving derivatization with a fluorescent reagent to enable sensitive detection. researchgate.net The ability to separate and quantify individual isomers using GC and HPLC is crucial for ensuring the purity of this compound used in research and for studying isomer-specific properties. oup.comcoresta.orgtandfonline.com

Theoretical and Computational Chemistry Studies of Isomenthol

Quantum Chemical Calculations for Isomenthol (B1236540) Structural and Conformational Properties

Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, are fundamental tools for exploring the electronic structure, geometry, and relative energies of different conformers of this compound.

Density Functional Theory (DFT) for Geometry Optimization and Energetic Analysis

DFT is a widely used method for optimizing molecular geometries and calculating energies. Studies on this compound have employed DFT to determine stable conformers and their relative stabilities. For example, DFT calculations have been used to support the structural determination of this compound by gas electron diffraction, helping to refine theoretical force constants and identify preferred conformations in the gas phase. researchgate.netfigshare.comacs.org DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p), aug-cc-pVTZ), have been applied to explore the potential energy surface of this compound and its related isomers. researchgate.netnih.govfrontiersin.org These calculations can predict parameters such as bond lengths, bond angles, and dihedral angles for different conformers. researchgate.net

DFT studies have indicated that this compound exists as a mixture of stable conformers in the gas phase, unlike menthol (B31143) which primarily exists as a single conformer under cold conditions. researchgate.netfigshare.com One conformer of this compound has been identified with its isopropyl and hydroxyl groups in the equatorial position, while another stable conformer has these groups in the axial position. figshare.com The relative abundance of these conformers in the gas phase has been estimated based on experimental data supported by theoretical calculations. figshare.com

DFT calculations have also been used to obtain ¹³C chemical shifts for low-energy conformers, which can be correlated with experimental NMR data to help in conformational analysis. researchgate.netresearchgate.net Conformational scans of dihedral angles, such as the rotation of the isopropyl group, have been performed using DFT to determine dominating rotamers and understand the flexibility of the molecule. researchgate.net

Ab Initio Methods in Predicting Molecular Parameters

Ab initio methods, which are based on first principles without empirical parameters, are also employed to predict molecular parameters for this compound. These methods, such as Restricted Hartree-Fock (RHF) and Møller-Plesset perturbation theory (MP2), provide a higher level of theoretical accuracy for calculating properties like rotational constants and dipole moments. researchgate.netnih.govfrontiersin.org Ab initio calculations can serve as initial input parameters for the analysis of experimental data, such as broadband microwave spectroscopy, aiding in the identification of different molecular species and conformers in a mixture. nih.govfrontiersin.org The combination of experimental data, such as gas electron diffraction and microwave spectroscopy, with ab initio calculations allows for a more comprehensive understanding of the molecular structure and conformational space of this compound. researchgate.netfigshare.comnih.govfrontiersin.org

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

Molecular Dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior of molecules, providing insights into their conformational landscapes and dynamics. MD simulations allow researchers to explore the flexibility of this compound and how its conformation changes over time at a given temperature. While some studies specifically mention MD simulations for neothis compound (B150136) showing two chair conformations, the application of MD to this compound itself is often in the context of studying its interaction with other systems, such as its adsorption behavior on surfaces or its interaction with biological targets like the TRPM8 channel. researchgate.netresearchgate.netnih.gov

MD simulations can complement quantum chemical calculations by exploring a wider range of conformational space and providing information about the transitions between different conformers. These simulations can help to understand the conformational averaging observed for certain parts of the molecule, such as the isopropyl group in this compound, which can impede the precise determination of rotamers based solely on some experimental data. researchgate.netresearchgate.net

In the context of interactions, MD simulations have been utilized to rationalize the inhibitory effect and adsorption mode of this compound (as a component of essential oil) on metal surfaces, providing insights into the molecular behavior at interfaces. researchgate.net Furthermore, MD simulations have been used to validate docking results and study the binding stability of this compound within the binding pocket of proteins like the TRPM8 channel, illustrating its dynamic interaction with biological targets. nih.gov

Computational Prediction of Spectroscopic Parameters

Computational methods are valuable for predicting spectroscopic parameters, which can be directly compared with experimental spectroscopic data like NMR, FTIR, and microwave spectroscopy. DFT calculations are commonly used to predict ¹³C and ¹H chemical shifts, which are essential for the assignment and interpretation of NMR spectra and for conformational analysis. researchgate.netresearchgate.net

Theoretical calculations, including both DFT and ab initio methods, are used to predict rotational constants and dipole moments, which are critical for the analysis of microwave spectra. nih.govfrontiersin.org Comparing calculated rotational constants with experimentally obtained values helps in identifying and confirming the presence of specific conformers in the gas phase. nih.govfrontiersin.org FTIR spectra can also be supported and refined by theoretical calculations of vibrational frequencies and intensities. researchgate.netacs.org The combination of computational predictions and experimental spectroscopy provides a robust approach for determining the molecular structure and conformational preferences of this compound. researchgate.netfigshare.comacs.orgnih.govfrontiersin.org

Modeling Reaction Mechanisms and Transition States for this compound Transformations

Computational chemistry plays a significant role in understanding the mechanisms of chemical reactions involving this compound, including its formation and transformation into other compounds. DFT and other quantum chemical methods can be used to model reaction pathways, identify transition states, and calculate activation energies. mdpi.comsmu.edursc.org

While specific computational studies focusing solely on the reaction mechanisms of this compound transformations are less prominent in the provided search results compared to conformational analysis, the general principles of modeling reaction mechanisms using computational methods apply. These methods involve locating stationary points on the potential energy surface, including reactants, products, and transition states, and calculating the energy profile along the reaction coordinate. mdpi.comsmu.edu This approach can provide insights into the feasibility and selectivity of different reaction pathways, such as the hydrogenation of isomenthone (B49636) leading to this compound and neothis compound. d-nb.info Computational studies can help to understand why certain isomers are formed preferentially under specific reaction conditions. d-nb.info

In Silico Studies of Enzyme-Substrate Interactions in this compound Biosynthesis

In silico studies, particularly molecular docking and molecular dynamics simulations, are increasingly used to investigate the interactions between enzymes and their substrates or inhibitors. nih.govmdpi.comresearchgate.net While direct in silico studies specifically detailing enzyme-substrate interactions in the biosynthesis of this compound were not prominently found in the search results, the general methodology is applicable.

This compound is a component of complex mixtures like essential oils, and its biosynthesis involves enzymatic pathways. In silico methods can be used to model the binding of this compound or its precursors to the active sites of enzymes involved in its metabolic pathways. mdpi.com Molecular docking can predict possible binding poses and affinities, while MD simulations can provide information about the stability of the enzyme-substrate complex and the dynamic nature of the interaction. mdpi.comresearchgate.net These computational approaches can help to identify key residues involved in substrate recognition and catalysis, contributing to a better understanding of the enzymatic synthesis of this compound. nih.govnih.gov The principles derived from in silico studies of enzyme-substrate interactions in other systems, such as those involved in the biosynthesis of other natural products, can be applied to study the enzymes responsible for this compound formation. nih.gov

Stereochemical Resolution and Chiral Separations of Isomenthol Academic Focus

Methodologies for the Resolution of Isomenthol (B1236540) Enantiomers

Resolution of this compound enantiomers typically involves strategies that exploit the difference in physical properties of diastereomeric derivatives. One classical approach is the formation of diastereomeric salts or covalently bonded diastereomeric compounds by reacting the racemic mixture with an enantiopure chiral resolving agent. minia.edu.egjackwestin.comlibretexts.orglibretexts.org These diastereomers can then be separated by conventional techniques, and the resolving agent is subsequently removed to recover the pure enantiomers. minia.edu.egjackwestin.com

For this compound, resolution can be carried out through the formation of esters with specific acids. For example, separation of d,l-isomenthol has been effectively performed through its esters with 4-methoxybenzoic acid or 3,5-dinitrobenzoic acid. google.com The process involves esterifying the d,l-isomenthol mixture, forming diastereomeric esters. google.com Selective crystallization of one diastereomeric ester form is then induced, often by seeding a supersaturated solution or a supercooled melt with crystals of the desired enantiomeric ester. google.comgoogle.com After separating the crystalline diastereomer, the optically pure this compound enantiomer is obtained by hydrolysis of the ester. google.comgoogle.com The mother liquor, enriched in the other diastereomeric ester, can be processed to obtain the other this compound enantiomer. google.comgoogle.com

Another method for resolving racemic mixtures is through the use of chiral stationary phases in chromatography. minia.edu.egjackwestin.com While direct separation of enantiomers using standard achiral columns is not possible due to their identical physicochemical properties, chiral stationary phases (CSPs) are designed with chiral selectors that interact differently with each enantiomer, allowing for their separation. chromatographyonline.comcsfarmacie.cz

Chromatographic Resolution Techniques for this compound Diastereomers

Chromatographic techniques are widely applied for the separation of menthol (B31143) isomers, including this compound diastereomers. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) have been utilized. tandfonline.comnih.gov

For the separation of menthol optical isomers, including this compound, gas chromatography with chiral capillary columns has been successfully employed. A method using tandem chiral capillary columns, specifically CycloSil-B and BGB-175, has been established for the separation of eight menthol optical isomers. coresta.orgspkx.net.cn This tandem system leverages the complementary separation efficiency of the two columns to achieve successful resolution. spkx.net.cn The chromatographic peaks obtained using this method were reported as sharp and symmetrical, meeting separation requirements. coresta.orgspkx.net.cn

HPLC has also been developed for the separation of menthol isomers. A normal phase HPLC method using ethyl acetate (B1210297)/isooctane systems has been reported for the separation of the four menthol isomers. tandfonline.com This method was found to be more rapid than some GC techniques and did not require unstable GC phases. tandfonline.com The use of normal phase and isocratic conditions simplified the method and sample preparation. tandfonline.com

While conventional reverse phase HPLC typically does not resolve enantiomers, it can potentially separate diastereomers due to their differing physical properties. chromatographyonline.comchromforum.org The use of chiral stationary phases in HPLC is a suitable approach for enantiomeric separation on analytical or preparative scales for various chiral compounds. csfarmacie.cznih.gov

Data on chromatographic separation of menthol isomers:

| Column Type | Stationary Phase | Mobile Phase / Conditions | Isomers Separated | Reference |

| Tandem Chiral Capillary GC | CycloSil-B + BGB-175 | GC oven programmed from 45°C to 100°C at 10°C/min (held 16 min), then to 200°C at 10°C/min (held 10 min) | 8 menthol optical isomers (including (+)- and (-)-isomenthol) | coresta.orgspkx.net.cn |

| Normal Phase HPLC | Radial Pak 6 µ-Porasil cartridge | 3% ethyl acetate/isooctane (isocratic) | Four menthol isomers (menthol, neomenthol (B8682525), this compound, neothis compound) | tandfonline.com |

| Chiral Capillary GC | Selective chiral stationary phase | Selective ion monitoring detection | d- and l-menthol (B7771125) (detection of 0.01% d-menthol in total menthol possible) | researchgate.net |

| GCxGC-TOFMS with Chiral Column | Chiral column (first dimension) + Achiral column (second dimension) | Not explicitly detailed in snippet, but applied to menthol and peppermint oil samples. | Enantiomers and other coelutions (peaks for (+)- and (-)-menthol not fully resolved on the chiral column used as the first dimension in this study) | gcms.cz |

| Single Chiral Column (GC) | CycloSil-B or BGB-175 | Not explicitly detailed in snippet. | D-type and L-type enantiomers from 4 pairs of menthol enantiomers (overlap observed) | coresta.org |

| Non-chiral GC columns | DB-5MS, DB-624, DB-ALC1, HP-INNOWAX | Not explicitly detailed in snippet. | Four enantiomeric pairs of menthol (enantiomers within a pair not separated) | coresta.orgspkx.net.cn |

| C18 column tandem polysaccharide-based chiral column (HPLC) | C18 + Polysaccharide-based chiral column | Applied to separation of alkaloid enantiomers, demonstrating tandem approach for chiral separation. Conditions not specific to this compound. | Not specific to this compound, but demonstrates a tandem chiral HPLC approach. | researchgate.net |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying isomenthol in complex mixtures (e.g., plant extracts or synthetic samples)?

- Methodology : Gas chromatography-mass spectrometry (GC-MS) is widely used due to its high sensitivity and specificity for terpenoids like this compound. For quantification, internal standards (e.g., deuterated menthol analogs) can minimize matrix effects. Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, is essential for structural confirmation, as it distinguishes this compound from stereoisomers like menthol and neomenthol .

Q. How does the stereochemical configuration of this compound influence its physicochemical properties and biological activity?

- Methodology : Computational chemistry tools (e.g., molecular docking or density functional theory) can predict interactions between this compound’s stereoisomers and biological targets (e.g., receptors or enzymes). Experimental validation via comparative bioassays (e.g., antimicrobial or anti-inflammatory tests) against its isomers is critical. For example, (+)-isomenthol showed moderate binding affinity (-5.1 kcal·mol⁻¹) to androgen receptors in computational studies .

Q. What are the challenges in isolating this compound from natural sources, and how can they be addressed?

- Methodology : this compound often co-occurs with structurally similar monoterpenes, requiring advanced separation techniques. Fractional distillation coupled with preparative HPLC using chiral columns can improve purity. Solvent optimization (e.g., ethanol-water mixtures) enhances extraction efficiency while preserving stereochemical integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodology : Conduct meta-analyses to identify confounding variables (e.g., purity levels, solvent choices, or assay protocols). Reproducibility studies under standardized conditions (e.g., OECD guidelines) are essential. For example, discrepancies in antimicrobial efficacy may arise from variations in bacterial strains or culture media .

Q. What computational strategies are effective for predicting this compound’s molecular targets and metabolic pathways?

- Methodology : Use cheminformatics platforms (e.g., SwissTargetPrediction or AutoDock Vina) to screen for potential targets. Molecular dynamics simulations can model ligand-receptor interactions over time. In one study, (+)-isomenthol targeted carbonic anhydrase and transient receptor potential channels, suggesting roles in ion regulation and nociception .

Q. How can synthetic routes for this compound be optimized to enhance yield and stereoselectivity?

- Methodology : Catalytic asymmetric synthesis using chiral catalysts (e.g., BINOL-derived phosphoric acids) can improve stereocontrol. Reaction parameters (temperature, solvent polarity) should be systematically varied and analyzed via design of experiments (DoE). Kinetic resolution during enzymatic esterification may also enhance enantiomeric excess .

Q. What in vivo models are suitable for evaluating this compound’s pharmacokinetics and toxicity?

- Methodology : Rodent models (e.g., Sprague-Dawley rats) are standard for assessing absorption, distribution, metabolism, and excretion (ADME). LC-MS/MS quantifies plasma concentrations, while histopathology and serum biomarkers (e.g., ALT/AST) evaluate hepatotoxicity. Dose-response studies must adhere to ICH guidelines for pharmacoepidemiological safety .

Methodological Considerations

- Data Validation : Cross-validate analytical results using orthogonal techniques (e.g., GC-MS vs. NMR) to minimize false positives/negatives .

- Ethical Compliance : Ensure all biological studies comply with institutional review board (IRB) protocols, particularly for human cell lines or animal models .

- Statistical Rigor : Apply multivariate analysis (e.g., PCA or PLS-DA) to disentangle complex interactions in bioactivity data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.